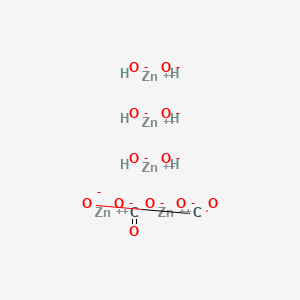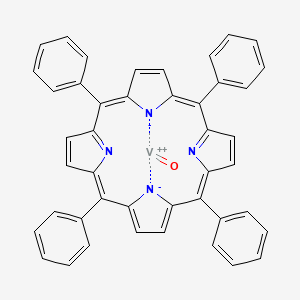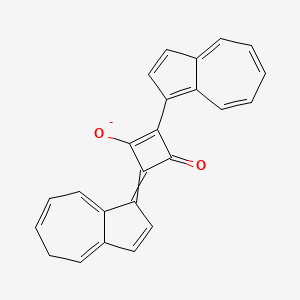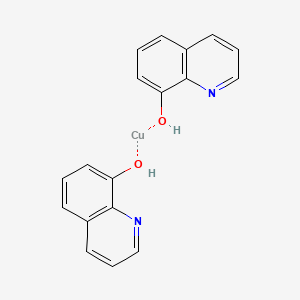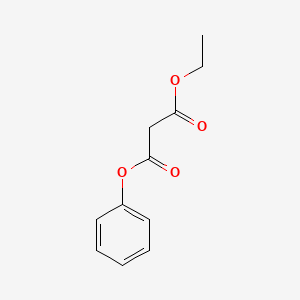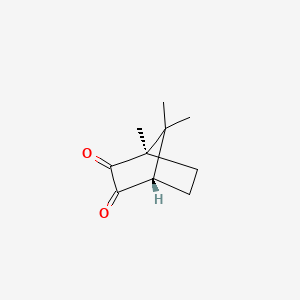
(1R)-(-)-Camphorquinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of camphorquinone from camphor involves an efficient approach through the continuous reaction of bromination and oxidation. The oxidation of 3-bromocamphor is catalyzed by Fe-porphyrins with air, utilizing metalloporphyrins as catalysts. This method represents a milder, greener alternative to traditional methods, highlighting the use of air as the oxidant in the process (Wang et al., 2013). Another study on the synthesis of camphorquinone derivatives, such as carboxylated camphorquinone (CQCOOH), introduces a new derivative with enhanced photoreactivity compared to traditional camphorquinone, emphasizing its potential in biomedical applications (Kamoun et al., 2016).
Molecular Structure Analysis
The molecular structure of camphorquinone derivatives has been characterized using various spectroscopic techniques, including NMR, FT-IR, mass spectroscopy, and UV-visible spectrophotometry. These techniques confirm the structural integrity and modifications of camphorquinone derivatives, crucial for their application in various fields (Kamoun et al., 2016).
Chemical Reactions and Properties
Camphorquinone undergoes various chemical reactions, including polymerization reactions when used as a photoinitiator in dental materials. Its reactivity under light exposure leads to the formation of radicals necessary for the polymerization of dental resins. The study of camphorquinone's reactivity and its role in initiating polymerization reactions is essential for optimizing dental materials' curing processes and properties.
Physical Properties Analysis
The physical properties of camphorquinone and its derivatives, such as solubility, photoreactivity, and color characteristics, are critical for their application in dental materials and other fields. For example, a novel camphorquinone derivative with an acylphosphine oxide group exhibits excellent photopolymerization reactivity, good color tone, and high mechanical strength of resin composites, indicating the importance of physical properties in material performance (Ikemura et al., 2010).
Wissenschaftliche Forschungsanwendungen
Biotransformation and Reduction : Mucor plumbeus, a fungus, has been found to selectively reduce (1R)-(-)-camphorquinone. This suggests potential use in the selective reduction of camphorquinone and related compounds (Souza et al., 2009).
Biomedical Applications : A derivative of camphorquinone, carboxylated-camphorquinone, exhibits higher photoreactivity than the original compound. This has implications for its use in visible-light photoinitiators in biomedical applications, such as the preparation of hydrogels (Kamoun et al., 2016).
Chiral Separations and Biotransformation Monitoring : Using capillary electrophoretic chiral separations, the stereoselective biodegradation of camphorquinone by yeast can be monitored. This demonstrates its potential in studying stereoselective biological processes (García-Ruiz et al., 2004).
Dental Resinous Materials : Camphorquinone is a key photoinitiator used in dental materials, and its effect on human oral keratinocytes, including the induction of oxidative stress, has been studied. This is relevant for assessing the safety and impact of dental materials (Volk et al., 2016).
Polymerization in Dental Materials : The role of camphorquinone in the polymerization of dental resins and its interaction with different agents like 9-fluorenone and DMA (dimethylaminoethyl methacrylate) have been examined. These studies contribute to the development of improved dental materials (Atsumi et al., 2004).
Stereoselective Synthesis : Research demonstrates the use of camphorquinone in the stereoselective synthesis of certain compounds, indicating its utility in organic synthesis (Verdaguer et al., 1998).
Photopolymerization in Dental Applications : Studies have explored the use of camphorquinone as a photoinitiator in the polymerization processes of dental composites. Its interactions with various amines and impact on the curing process have been a focus (Jakubiak et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-LDWIPMOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-(-)-Camphorquinone | |
CAS RN |
10334-26-6, 10373-78-1 | |
| Record name | (-)-Camphorquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10334-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphoroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010373781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dl-bornane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R)-(-)-Camphorquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORNANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAL3591W33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



